3-(5-Methylfuran-2-yl)prop-2-enenitrile
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Overview
Description
3-(5-Methylfuran-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H7NO It is characterized by a furan ring substituted with a methyl group at the 5-position and a propenenitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(5-Methylfuran-2-yl)prop-2-enoic acid or 3-(5-Methylfuran-2-yl)prop-2-enal.
Reduction: 3-(5-Methylfuran-2-yl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(5-Methylfuran-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-enenitrile is not fully understood. its biological activity is thought to involve interactions with cellular proteins and enzymes. The compound may inhibit specific pathways or enzymes, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methylfuran-2-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a nitrile group.
3-(5-Methylfuran-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(5-Methylfuran-2-yl)prop-2-enamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(5-Methylfuran-2-yl)prop-2-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
82298-21-3 |
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Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H7NO/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,1H3 |
InChI Key |
HETPBUIUTCCPMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=CC#N |
Origin of Product |
United States |
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